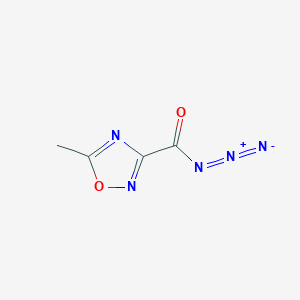
5-Methyl-1,2,4-oxadiazole-3-carbonyl azide
Descripción general
Descripción
5-Methyl-1,2,4-oxadiazole-3-carbonyl azide is a compound that belongs to the 1,2,4-oxadiazole family . The 1,2,4-oxadiazole derivatives are known for their broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . They are often used in the synthesis of various drugs .
Molecular Structure Analysis
1,2,4-Oxadiazoles are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms . They possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . Nitrogen has been found to be a stronger hydrogen bond acceptor than oxygen .Aplicaciones Científicas De Investigación
Anti-Infective Agents
The 1,2,4-oxadiazole scaffold, which includes 5-Methyl-1,2,4-oxadiazole-3-carbonyl azide , has been extensively studied for its potential as an anti-infective agent. Researchers have synthesized various derivatives with anti-bacterial, anti-viral, and anti-leishmanial activities. These compounds have shown promise in addressing the resistance to antibiotics and the need for new drugs against resistant microorganisms .
Drug Discovery
Oxadiazoles are valued in drug discovery for their heterocyclic scaffolds containing nitrogen and oxygen. This particular structure is versatile and can be used to create new chemical entities with potential pharmacological activities. The 5-Methyl derivative could be a key intermediate in designing drugs with improved efficacy and safety profiles .
Molecular Docking Studies
The compound has been used in molecular docking studies to understand its interaction with biological targets. For instance, researchers have investigated its mode of action against Trypanosoma cruzi cysteine protease cruzain, which could lead to new treatments for Chagas disease .
Synthetic Chemistry
In synthetic chemistry, 5-Methyl-1,2,4-oxadiazole-3-carbonyl azide serves as a building block for creating diversely substituted oxadiazole derivatives. These derivatives can be synthesized through various chemical reactions, providing a library of compounds for further refinement and study .
HIV Research
Derivatives of 1,2,4-oxadiazole have been used as intermediates in the preparation of HIV-integrase inhibitors. This suggests that the 5-Methyl variant could play a role in developing new antiretroviral drugs .
Chemical Intuition Development
The study and application of this compound aid in developing chemical intuition among organic and medicinal chemists. It provides insights into the design of new chemical entities, especially in the context of anti-infective activity .
Resistance Mechanism Exploration
Research involving 5-Methyl-1,2,4-oxadiazole-3-carbonyl azide can contribute to understanding the mechanisms behind microbial resistance to drugs. This knowledge is crucial for developing strategies to combat drug-resistant strains of various pathogens .
Pharmacological Insights
Finally, the compound’s role in pharmacological research cannot be overstated. It offers insights into the structure-activity relationship (SAR) of drugs, helping to identify promising targets for new modes of action against diseases .
Mecanismo De Acción
Target of Action
activities . Therefore, it’s plausible that this compound may also target similar biological entities.
Mode of Action
Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . This property could play a role in its interaction with its targets.
Biochemical Pathways
Given the anti-infective properties of 1,2,4-oxadiazoles , it’s possible that this compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition or destruction.
Result of Action
Given the anti-infective properties of 1,2,4-oxadiazoles , it’s plausible that this compound may exert similar effects, potentially leading to the inhibition or destruction of infectious agents.
Propiedades
IUPAC Name |
5-methyl-1,2,4-oxadiazole-3-carbonyl azide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O2/c1-2-6-3(8-11-2)4(10)7-9-5/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHJRETUHMQIFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,2,4-oxadiazole-3-carbonyl azide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



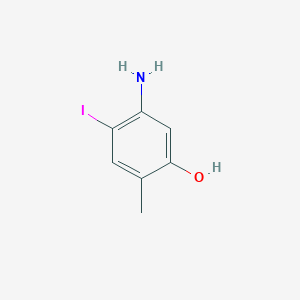


![2-bromo-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]acetamide hydrobromide](/img/structure/B1376543.png)
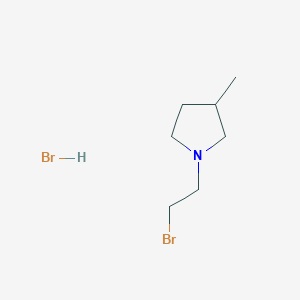
amine hydrochloride](/img/structure/B1376545.png)


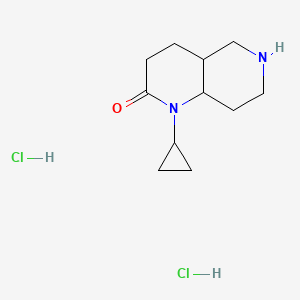

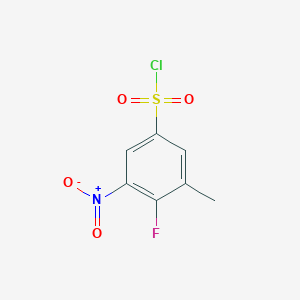
amine hydrochloride](/img/structure/B1376555.png)

